molecular formula C13H15N B3355556 2-Methyl-2,3,4,9-tetrahydro-1h-carbazole CAS No. 6286-54-0

2-Methyl-2,3,4,9-tetrahydro-1h-carbazole

Cat. No.: B3355556
CAS No.: 6286-54-0
M. Wt: 185.26 g/mol
InChI Key: VWYGNOPLZQAFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with the molecular formula C13H15N It is a derivative of carbazole, featuring a partially saturated tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the desired tetrahydrocarbazole derivative . The reaction typically requires glacial acetic acid and concentrated hydrochloric acid as catalysts, and the reaction mixture is heated to reflux .

Another method involves the regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles using various oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The choice of oxidant and reaction conditions can significantly influence the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s tricyclic structure allows it to fit into binding sites and modulate biological pathways, leading to its observed activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the methyl group at the 2-position can affect the compound’s electronic properties and steric interactions, making it distinct from other tetrahydrocarbazole derivatives.

Properties

IUPAC Name

2-methyl-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYGNOPLZQAFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6286-54-0
Record name NSC10086
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2,3,4,9-tetrahydro-1h-carbazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-2,3,4,9-tetrahydro-1h-carbazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-2,3,4,9-tetrahydro-1h-carbazole
Reactant of Route 4
Reactant of Route 4
2-Methyl-2,3,4,9-tetrahydro-1h-carbazole
Reactant of Route 5
2-Methyl-2,3,4,9-tetrahydro-1h-carbazole
Reactant of Route 6
2-Methyl-2,3,4,9-tetrahydro-1h-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.